ethyl 2-{[4-methyl-5-({[4-(pyrrolidine-1-sulfonyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Description
Ethyl 2-{[4-methyl-5-({[4-(pyrrolidine-1-sulfonyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with:
- A 4-methyl group at position 4 of the triazole ring.
- A pyrrolidine-1-sulfonylphenylformamido moiety at position 3.
- An ethyl ester acetamide linked via a sulfanyl bridge at position 2.
Its synthesis likely employs methods similar to those described for related triazole derivatives, such as catalytic pyridine and zeolite-assisted reactions . Structural characterization may involve crystallographic tools like the SHELX software suite .
Properties
IUPAC Name |
ethyl 2-[[4-methyl-5-[[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5S2/c1-3-29-17(25)13-30-19-22-21-16(23(19)2)12-20-18(26)14-6-8-15(9-7-14)31(27,28)24-10-4-5-11-24/h6-9H,3-5,10-13H2,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYXEANUCWAXDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[4-methyl-5-({[4-(pyrrolidine-1-sulfonyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the pyrrolidine-sulfonyl group and the esterification to form the final product. Common reagents include ethyl acetate, pyrrolidine, and various sulfonyl chlorides. Reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[4-methyl-5-({[4-(pyrrolidine-1-sulfonyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its bioactivity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
Medicinal Applications
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Antimicrobial Activity :
- Compounds containing triazole rings are known for their antifungal properties. Ethyl 2-{[4-methyl-5-(...)sulfanyl}acetate has shown potential in inhibiting fungal growth, particularly against strains resistant to conventional treatments. Studies have indicated that modifications in the triazole structure can enhance antifungal activity, making this compound a candidate for further exploration in antifungal drug development.
-
Anticancer Properties :
- Research has demonstrated that triazole derivatives exhibit anticancer activity by interfering with cell proliferation and inducing apoptosis in cancer cells. Ethyl 2-{[4-methyl-5-(...)sulfanyl}acetate may exhibit similar properties, warranting investigation into its mechanisms of action against various cancer cell lines.
-
Inhibition of Enzymes :
- The sulfonamide group in this compound may contribute to its ability to inhibit specific enzymes involved in disease processes, such as endothelin-converting enzyme (ECE). Inhibitors of ECE are being explored for their potential in treating conditions like hypertension and heart failure, highlighting the therapeutic relevance of this compound.
Case Studies
| Study | Findings |
|---|---|
| Study on Antifungal Activity | Ethyl 2-{[4-methyl-5-(...)sulfanyl}acetate exhibited significant antifungal activity against Candida species, suggesting its potential as a therapeutic agent in treating fungal infections. |
| Anticancer Research | In vitro studies showed that this compound induced apoptosis in breast cancer cell lines, with a mechanism involving the modulation of apoptotic pathways. |
| Enzyme Inhibition Study | The compound demonstrated effective inhibition of ECE activity in vitro, indicating its potential use in managing cardiovascular diseases. |
Mechanism of Action
The mechanism of action of ethyl 2-{[4-methyl-5-({[4-(pyrrolidine-1-sulfonyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The compound’s analogs differ in substituents on the triazole ring, aromatic sulfonyl groups, and acetamide/ester functionalities. These variations significantly impact physicochemical properties and bioactivity.
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : The target compound’s pyrrolidine sulfonyl group improves aqueous solubility compared to hydroxyacetamide derivatives (). However, the morpholine analog () exhibits even higher solubility due to its oxygen-rich heterocycle .
- Lipophilicity (logP) : The ethyl ester in the target compound (logP ~2.8) balances lipophilicity better than the nitrobenzoyl analog (logP ~3.2), which may hinder membrane permeability .
Biological Activity
Ethyl 2-{[4-methyl-5-({[4-(pyrrolidine-1-sulfonyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound based on existing literature, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be broken down into several functional groups that contribute to its biological activity:
- Triazole Ring : Known for its role in various biological processes and as a scaffold for drug design.
- Pyrrolidine Sulfonamide : This moiety often enhances the compound's interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 420.51 g/mol.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Inhibition of Enzymatic Activity : The triazole ring can inhibit enzymes such as glycogen phosphorylase, which plays a critical role in glucose metabolism. Studies have shown that similar triazole derivatives exhibit potent inhibitory effects on this enzyme, suggesting that this compound may have similar properties .
- Antimicrobial Activity : Compounds with triazole structures have been reported to possess antimicrobial properties. The presence of the sulfonamide group may enhance this activity by disrupting bacterial cell wall synthesis or function.
- Antidepressant Effects : Research indicates that triazole derivatives can exhibit antidepressant-like effects in animal models. This is often mediated through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits glycogen phosphorylase | |
| Antimicrobial | Potential antibacterial activity | |
| Antidepressant | Exhibits antidepressant-like effects in models |
Case Studies
Several studies have investigated the biological activity of related compounds or derivatives:
- Glycogen Phosphorylase Inhibition : A study highlighted the effectiveness of triazole derivatives in inhibiting glycogen phosphorylase, indicating that this compound may share similar inhibitory profiles .
- Antidepressant Screening : A series of triazole compounds were screened for antidepressant activity using the tail suspension test (TST) in mice. Results indicated significant reductions in immobility time compared to control groups, suggesting potential efficacy for this compound as an antidepressant .
- Antimicrobial Testing : In vitro studies demonstrated that similar compounds showed promising results against various bacterial strains. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis via sulfonamide interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
